4-nitro-1,3-benzothiazole-2,7-diamine 4-nitro-1,3-benzothiazole-2,7-diamine
Brand Name: Vulcanchem
CAS No.: 107586-87-8
VCID: VC0017809
InChI: InChI=1S/C7H6N4O2S/c8-3-1-2-4(11(12)13)5-6(3)14-7(9)10-5/h1-2H,8H2,(H2,9,10)
SMILES: C1=CC(=C2C(=C1N)SC(=N2)N)[N+](=O)[O-]
Molecular Formula: C7H6N4O2S
Molecular Weight: 210.22 g/mol

4-nitro-1,3-benzothiazole-2,7-diamine

CAS No.: 107586-87-8

VCID: VC0017809

Molecular Formula: C7H6N4O2S

Molecular Weight: 210.22 g/mol

* For research use only. Not for human or veterinary use.

4-nitro-1,3-benzothiazole-2,7-diamine - 107586-87-8

Description

4-nitro-1,3-benzothiazole-2,7-diamine is a chemical compound with the molecular formula C7H6N4O2S and a molecular weight of 210.22 g/mol . This compound can also be referred to as 2,7-Benzothiazolediamine,4-nitro- .

Benzothiazoles are heterocyclic compounds featuring a benzene ring fused to a five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3 . These compounds have gained attention as potential building blocks in the design and synthesis of larger molecules and conductive polymers . One similar compound is 4-Nitrobenzo[d]thiazole, also known as 4-Nitrobenzothiazole, which has the molecular formula C7H4N2O2S and a molecular weight of 180.19 g/mol . Another related compound is 2,4-dichloro-7-nitro-1,3-benzothiazole, which has a molecular weight of 249.08 and the chemical formula C7H2Cl2N2O2S .

It is worth noting that research assistants in academia should possess skills in data interpretation and collaborative research . A strong resume for a research assistant should highlight research skills, knowledge of research methodologies, and the ability to work independently . Furthermore, research assistants should be able to evaluate data, collaborate with team members, conduct experiments, document findings, and present research findings to diverse audiences .

CAS No. 107586-87-8
Product Name 4-nitro-1,3-benzothiazole-2,7-diamine
Molecular Formula C7H6N4O2S
Molecular Weight 210.22 g/mol
IUPAC Name 4-nitro-1,3-benzothiazole-2,7-diamine
Standard InChI InChI=1S/C7H6N4O2S/c8-3-1-2-4(11(12)13)5-6(3)14-7(9)10-5/h1-2H,8H2,(H2,9,10)
Standard InChIKey GBPDFDQVFTUIJW-UHFFFAOYSA-N
SMILES C1=CC(=C2C(=C1N)SC(=N2)N)[N+](=O)[O-]
Canonical SMILES C1=CC(=C2C(=C1N)SC(=N2)N)[N+](=O)[O-]
Synonyms 2,7-Benzothiazolediamine,4-nitro-(9CI)
PubChem Compound 13741047
Last Modified Jul 17 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator